7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is an organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework featuring two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material science due to its distinctive chemical properties and biological activities. The compound has the Chemical Abstracts Service (CAS) number 1245643-65-5 and is recognized for its role as a potent inhibitor of receptor-interacting protein kinase 1, an enzyme implicated in necroptosis, a form of programmed cell death .
The synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of suitable amines with cyclic ketones under controlled conditions. A common synthetic route includes the condensation of benzylamine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. This process often requires specific catalysts and precise temperature and pressure settings to optimize yield and purity .
In industrial settings, large-scale production may involve batch reactions that utilize optimized synthetic routes. The purification processes often include recrystallization or chromatography to achieve high-quality products while adhering to safety and environmental regulations .
The molecular formula for 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is C15H20N2O, with a molecular weight of approximately 244.34 g/mol. The structure features a spirocyclic arrangement that contributes to its unique chemical behavior.
The structural representation can be described using the following SMILES notation: O=C1NCCC12CCCN(CC1=CC=CC=C1)C2
. This notation indicates the presence of a carbonyl group (C=O) and nitrogen atoms within the cyclic framework, which are critical for its biological activity .
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions:
For oxidation reactions, potassium permanganate is commonly used in acidic conditions, whereas reduction can be achieved with lithium aluminum hydride in anhydrous ether. Substitution reactions typically involve nucleophiles such as alkyl halides or amines under either basic or acidic conditions.
The primary mechanism of action for 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one involves its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). By binding to the active site of RIPK1, this compound inhibits its kinase activity, disrupting the necroptosis signaling pathway. This inhibition leads to significant anti-necroptotic effects in cellular models such as U937 cells, which are representative of human histiocytic lymphoma .
The inhibition of RIPK1 by this compound affects downstream signaling pathways involved in cell survival and apoptosis, highlighting its potential therapeutic relevance in conditions where necroptosis is implicated.
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is typically characterized by its solid state at room temperature with a melting point that varies depending on purity levels.
The compound exhibits stability under standard laboratory conditions but may react with strong oxidizing agents or reducing agents under specific circumstances. Its solubility characteristics depend on the solvent used; it is generally soluble in organic solvents but may have limited solubility in water due to its hydrophobic benzyl group.
Relevant data regarding its purity can indicate a typical value around 97%, which is crucial for ensuring consistent biological activity in research applications .
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one has several applications across various fields:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: